7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-1,3,3-trimethyl-2(1H)-quinoxalinone
Description
7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-1,3,3-trimethyl-2(1H)-quinoxalinone (CAS: 878292-18-3) is a quinoxalinone derivative with a molecular formula of C₂₁H₁₈FN₃O₃ and a molecular weight of 379.38 g/mol . Its structure features:
- A 7-fluoro substituent on the quinoxalinone core.
- 1,3,3-Trimethyl groups contributing to steric hindrance.
This compound is part of a broader class of dihydroquinoxalinones, which are studied for their pharmacological properties, including kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
7-fluoro-4-(2-isoquinolin-5-yloxyacetyl)-1,3,3-trimethylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-22(2)21(28)25(3)18-11-15(23)7-8-17(18)26(22)20(27)13-29-19-6-4-5-14-12-24-10-9-16(14)19/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNMJOQBLMKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(N1C(=O)COC3=CC=CC4=C3C=CN=C4)C=CC(=C2)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-1,3,3-trimethyl-2(1H)-quinoxalinone , with CAS number 878292-18-3 , is a synthetic derivative of quinoxaline that has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly in terms of anticancer properties, antibacterial effects, and mechanisms of action based on recent studies and findings.
The molecular formula of the compound is , and it has a molecular weight of 379.384 g/mol . The structure includes a fluorine atom, an isoquinoline moiety, and a quinoxalinone scaffold, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.384 g/mol |
| CAS Number | 878292-18-3 |
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties through various mechanisms. Specifically, This compound has been evaluated for its cytotoxic effects against colorectal cancer (CRC) cell lines such as HCT-116 and LoVo.
- Mechanisms of Action :
- Inhibition of COX-2 and LDHA : The compound has shown potential in inhibiting cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer progression. A study reported that certain derivatives exhibited COX-2 inhibition efficiencies ranging from 50% to 100% at varying concentrations .
- Effects on Cell Proliferation : The compound's ability to induce apoptosis in cancer cells was highlighted in vitro, demonstrating a reduction in cell viability at specific concentrations.
Antibacterial Activity
In addition to its anticancer properties, the compound has been assessed for antibacterial activity against various bacterial strains. The following points summarize the findings:
- In vitro Studies : The compound displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with efficacy influenced by structural modifications in the quinoxaline framework.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Key findings include:
- Variations in substituents on the isoquinoline moiety significantly affect the compound's potency against both cancerous cells and bacteria.
- Substituents that enhance electron donation or facilitate hydrogen bonding have been associated with increased inhibitory effects on target enzymes such as COX-2 .
Study 1: Inhibition of COX-2
In a comparative study involving several quinoxaline derivatives, This compound was among the most effective compounds tested for COX-2 inhibition. At a concentration of 200 µg/mL, it achieved an inhibition efficiency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 2: Cytotoxicity against CRC Cells
A detailed investigation into the cytotoxic effects revealed that the compound significantly reduced cell viability in HCT-116 cells with an IC50 value lower than many standard chemotherapeutics. This suggests a promising role for this compound in CRC treatment strategies .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Anticancer Research
Recent studies have explored the anticancer properties of quinoxaline derivatives. The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent.
Neurological Applications
Research indicates that compounds similar to 7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-1,3,3-trimethyl-2(1H)-quinoxalinone may have neuroprotective effects. Investigations into its impact on neurodegenerative diseases such as Alzheimer's and Parkinson's are ongoing.
Antimicrobial Activity
The compound has shown promise in preliminary studies for antimicrobial activity against various pathogens. Its efficacy against resistant strains of bacteria is being evaluated.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Neuroprotection | Showed protective effects on neuronal cells subjected to oxidative stress. |
| Study C | Antimicrobial Efficacy | Exhibited activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) determined. |
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural uniqueness lies in its substituents, which differentiate it from analogs (Table 1):
Table 1: Structural Features of Quinoxalinone Derivatives
Key Observations :
- Fluorine in the target compound and its chloroacetyl analog () enhances electronegativity and metabolic stability compared to non-halogenated analogs.
Key Observations :
- Higher yields (e.g., 80% in ) are achieved with electron-withdrawing groups (e.g., nitro substituents) that facilitate condensation.
- The target compound’s synthesis likely requires specialized conditions due to its complex isoquinolinyloxy acetyl group, which may involve multi-step functionalization.
Physical and Chemical Properties
Table 3: Physical Properties
Key Observations :
- Methyl and trimethyl groups (e.g., in the target and ) may improve crystallinity, as seen in the high melting point of .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
